1,3-Thiazol-2-ylsulfamic acid
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Overview
Description
1,3-Thiazol-2-ylsulfamic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
The synthesis of 1,3-Thiazol-2-ylsulfamic acid typically involves the reaction of thiazole derivatives with sulfamic acid under specific conditions. One common method includes the use of thionyl chloride as a reagent to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Thiazol-2-ylsulfamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various functional groups
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions include various thiazole derivatives with altered biological and chemical properties.
Scientific Research Applications
1,3-Thiazol-2-ylsulfamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,3-Thiazol-2-ylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways .
Comparison with Similar Compounds
1,3-Thiazol-2-ylsulfamic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Tiazofurin: Used in cancer treatment.
Ritonavir: An antiretroviral drug used in HIV/AIDS treatment
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
87198-68-3 |
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Molecular Formula |
C3H4N2O3S2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1,3-thiazol-2-ylsulfamic acid |
InChI |
InChI=1S/C3H4N2O3S2/c6-10(7,8)5-3-4-1-2-9-3/h1-2H,(H,4,5)(H,6,7,8) |
InChI Key |
KBYLLOKASXNZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NS(=O)(=O)O |
Origin of Product |
United States |
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